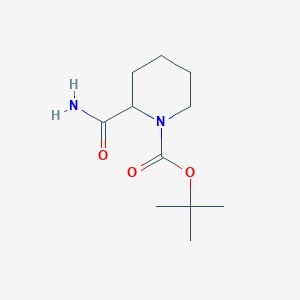

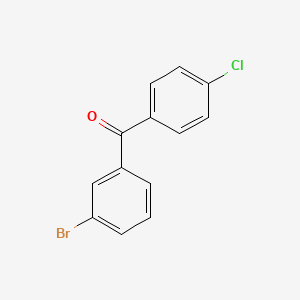

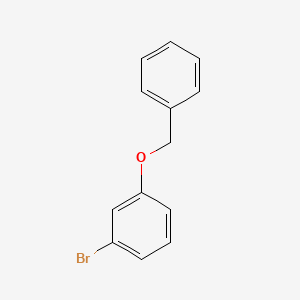

![molecular formula C12H18N2O4S B1334117 1-[(2,5-二甲氧基苯基)磺酰基]哌嗪 CAS No. 524711-13-5](/img/structure/B1334117.png)

1-[(2,5-二甲氧基苯基)磺酰基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ease with which it can be functionalized. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including their role as antipsychotic agents , antibacterial agents , , and enzyme inhibitors , . The presence of the sulfonyl group and the dimethoxyphenyl moiety in the compound suggests that it may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps, including the coupling of different moieties to the piperazine nucleus under controlled conditions. For instance, the synthesis of related compounds has been reported to proceed via nucleophilic substitution reactions with sulfonyl chlorides at specific pH levels . Another approach involves the coupling of piperazine with other compounds, such as 4,4'-sulfonyldiphenol, to form salts with potential for self-assembly into channel structures . The synthesis of the specific compound "1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine" is not detailed in the provided papers, but the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as by X-ray diffraction , . These techniques can provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For example, solid-state NMR spectroscopy can confirm the structure of piperazine derivatives in the solid state, as seen in the characterization of organic cation hydrogensulfates .

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions, including the formation of salts with acids , and the substitution of functional groups to create a diverse array of derivatives , . The reactivity of the sulfonyl group and the piperazine nitrogen atoms can be exploited to synthesize compounds with specific biological activities. The chemical behavior of these compounds can be influenced by factors such as solvent choice, reaction temperature, and the presence of acid acceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, including "1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine," can be influenced by their molecular structure. These properties can be studied using thermal analysis, spectroscopic investigations, and computational methods such as density functional theory (DFT) calculations . The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined and are indicative of the compound's reactivity and stability .

科学研究应用

生物筛选和指纹应用

1-[(2,5-二甲氧基苯基)磺酰基]哌嗪衍生物已被探索其抗菌、抗真菌和抗蠕虫活性。一些衍生物显示出显著的生物活性。此外,这些化合物在潜在指纹分析中也有应用,正如 Khan 等人 (2019) 在他们关于磺胺类和烷基化哌嗪衍生物的研究中所展示的(Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019)。

抗癌潜力

具有1-[(2,5-二甲氧基苯基)磺酰基]哌嗪结构的化合物已被评估其抗癌活性。例如,Turov (2020) 发现带有哌嗪取代基的衍生物对各种癌细胞系表现出有效性(Turov, 2020)。

抑制癌细胞增殖

新型1-苯基亚苄基磺酰基哌嗪衍生物已被设计为抑制癌细胞增殖的药物,特别是针对乳腺癌细胞,正如 Kumar 等人 (2007) 所研究的(Kumar, Swamy, Thimmegowda, Prasad, Yip, & Rangappa, 2007)。

分子对接研究

这些化合物在分子对接研究中也具有价值,用于了解它们与靶蛋白的相互作用,正如 Prasad 等人 (2022) 在他们对抗超级细菌 MRSA 的抗菌竞争者的研究中所展示的(Prasad, Ananda, Lohith, Prabhuprasad, Jayanth, Krishnamurthy, Sridhar, Mallesha, & Mallu, 2022)。

新化学实体 (NCEs) 的开发

已经探索了将磺酰基哌嗪骨架与其他结构整合,以开发具有增强生物性能的 NCEs。Jadala 等人 (2019) 合成了与磺酰基哌嗪骨架整合的康柏他定-A4酸,显示出对各种人类癌细胞系的显著抗增殖活性(Jadala, Sathish, Anchi, Tokala, Lakshmi, Reddy, Shankaraiah, Godugu, & Kamal, 2019)。

抗微生物活性

1-[(2,5-二甲氧基苯基)磺酰基]哌嗪衍生物对病原细菌和真菌显示出抗微生物活性,正如 Al-Wahaibi 等人 (2021) 在 N-曼尼希碱的合成和抗微生物评价中所指示的(Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021)。

安全和危害

属性

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-17-10-3-4-11(18-2)12(9-10)19(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLQZVODPMGFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332383 |

Source

|

| Record name | 1-(2,5-dimethoxyphenyl)sulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine | |

CAS RN |

524711-13-5 |

Source

|

| Record name | 1-(2,5-dimethoxyphenyl)sulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

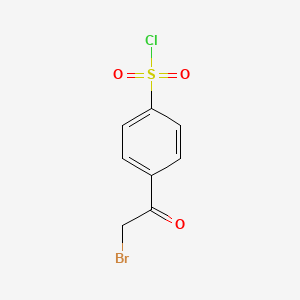

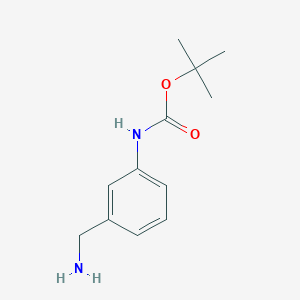

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)

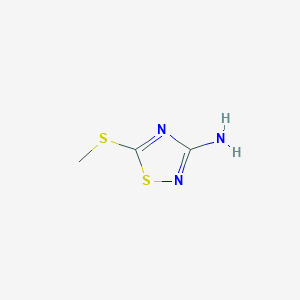

![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)

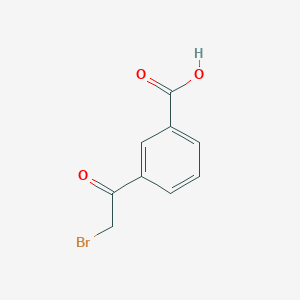

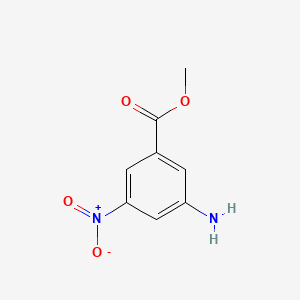

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

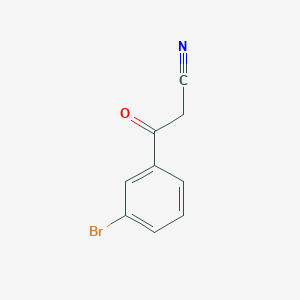

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)